molecular formula C15H23BrN2O2 B5217604 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine

1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine

Cat. No. B5217604
M. Wt: 343.26 g/mol
InChI Key: YQKPVDDEZOOTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine, also known as BRL-15572, is a piperazine derivative that has been studied for its potential use in treating various neurological disorders. This compound has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, differentiation, and apoptosis. In

Mechanism of Action

1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine acts as a selective agonist of the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and has been found to be involved in various cellular processes, including calcium signaling, lipid metabolism, and protein folding. Activation of the sigma-1 receptor by 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine can lead to the release of various neuroprotective factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).
Biochemical and Physiological Effects:
1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have various biochemical and physiological effects. In animal models, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and protect against neurotoxicity. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to increase the expression of BDNF and NGF, which are involved in neuronal survival and growth.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective activation of this receptor. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have neuroprotective effects and can improve cognitive function in animal models. However, one limitation of using 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. One area of research is the potential use of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of the molecular mechanisms underlying the neuroprotective effects of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. In addition, further studies are needed to determine the optimal dosage and administration route of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine for therapeutic use.

Synthesis Methods

The synthesis of 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine involves the reaction of 2-bromoanisole with ethylene glycol to form 2-(2-bromophenoxy)ethanol. This intermediate is then reacted with 1-(4-methylpiperazin-1-yl)propan-2-ol in the presence of a base to form 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine. The overall yield of this synthesis method is approximately 65%.

Scientific Research Applications

1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. The sigma-1 receptor has been found to be involved in these diseases, and 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been shown to have a high affinity for this receptor. In addition, 1-{2-[2-(2-bromophenoxy)ethoxy]ethyl}-4-methylpiperazine has been found to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

1-[2-[2-(2-bromophenoxy)ethoxy]ethyl]-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-17-6-8-18(9-7-17)10-11-19-12-13-20-15-5-3-2-4-14(15)16/h2-5H,6-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKPVDDEZOOTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-methylpiperazine

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